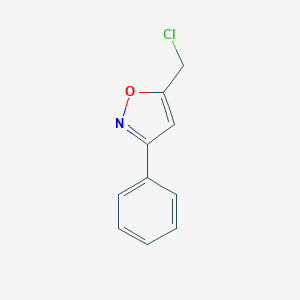
Ethyl 5-fluoro-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 . It is a yellow solid and has a molecular weight of 208.19 .
Molecular Structure Analysis
The InChI code for Ethyl 5-fluoro-1H-indazole-3-carboxylate is 1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a yellow solid . It has a molecular weight of 208.19 .Applications De Recherche Scientifique
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 .
Indazoles, the class of compounds to which Ethyl 5-fluoro-1H-indazole-3-carboxylate belongs, have been found to have a wide variety of biological properties . Here are some of the applications of indazoles:
- Anti-inflammatory agents : Some indazole derivatives have been found to have anti-inflammatory potential. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
- Antimicrobial agents : Indazoles have also been found to have antimicrobial properties .
- AntiHIV agents : Some indazoles have been found to be effective against HIV .
- Anticancer agents : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
- Hypoglycemic agents : Indazoles have been found to have hypoglycemic properties .
- Antiprotozoal agents : Indazoles have been found to have antiprotozoal properties .
- Antihypertensive agents : Some indazole derivatives have been found to have antihypertensive properties .
- Anti-arthritic agents : Certain indazole derivatives, such as ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, have demonstrated anti-arthritic effects .
- Analgesic agents : Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic activities .
- Antihypertensive agents : Some indazole derivatives have been found to have antihypertensive properties .
- Anti-arthritic agents : Certain indazole derivatives, such as ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, have demonstrated anti-arthritic effects .
- Analgesic agents : Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic activities .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 5-fluoro-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYNEVKCQMQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506967 |
Source


|
| Record name | Ethyl 5-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-1H-indazole-3-carboxylate | |
CAS RN |
1016-36-0 |
Source


|
| Record name | Ethyl 5-fluoro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)


